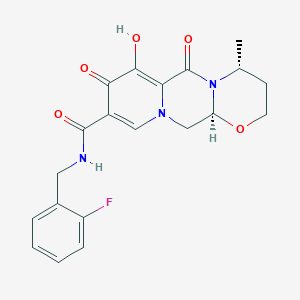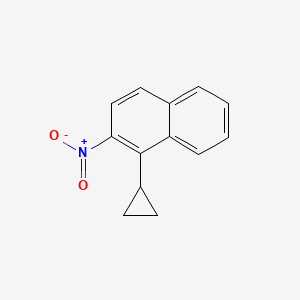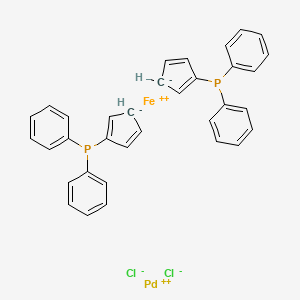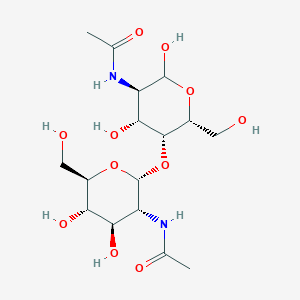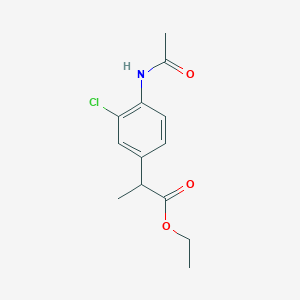
p-Cl-Amlodipine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
p-Cl-Amlodipine is synthesized through a Hantzsch reaction involving a pyrrole derivative with methyl aminocrotonate and 2-chlorobenzaldehyde. This process yields Amlodipine with a total yield of 45%. The structure of Amlodipine is confirmed through 1H-NMR, indicating the process's suitability for scale production due to its controllability and high yield (Wu Yunzhen, Wu Ningping, & Liu Wenhui, 2011).
Molecular Structure Analysis
The molecular dynamics, physical, and thermal stability of amorphous Amlodipine besylate have been extensively studied, particularly when entrapped in a polymer matrix. Analysis includes differential scanning calorimetry and various spectroscopic techniques (FTIR, FT Raman, UV-visible spectroscopy), indicating the compound's stable amorphous solid dispersion and glass forming ability (Safna K.P. Hussan et al., 2018).
Chemical Reactions and Properties
Amlodipine's chemical reactivity has been observed in interactions leading to the formation of various complexes with metals, indicating its ability to act as a ligand. These reactions result in different pharmacological and potentially therapeutic properties, enhancing its utility beyond its primary function as an antihypertensive agent (M. Refat & F.A. Al-Saif, 2013).
Physical Properties Analysis
The glass forming ability and physical stability of Amlodipine in various dispersions have been a significant focus. Differential scanning calorimetry and molecular dynamics studies reveal insights into the amorphous states of Amlodipine, offering better shelf life and stability for pharmaceutical applications (Safna K.P. Hussan et al., 2018).
Chemical Properties Analysis
The chemical properties of Amlodipine, such as its interaction with cytochrome P450 enzymes, highlight its metabolic pathways and potential drug-drug interactions. Amlodipine is metabolized primarily via dehydrogenation of its dihydropyridine moiety, with CYP3A4 playing a crucial role in this metabolic clearance (Yanlin Zhu et al., 2014). Additionally, its ability to form stable complexes with metals showcases its versatility in chemical properties and potential uses beyond its primary application as a cardiovascular medication.
将来の方向性
The management of acute ischemic stroke has undergone a paradigm shift in the past decade, largely led by endovascular thrombectomy, with contributions through improvements in thrombectomy devices, medical management, and stroke workflows . Amlodipine, with its unique properties, may provide enhanced cardiovascular protections compared with other antihypertensive agents .
特性
CAS番号 |
90445-02-6 |
|---|---|
製品名 |
p-Cl-Amlodipine |
分子式 |
C₂₀H₂₅ClN₂O₅ |
分子量 |
408.88 |
同義語 |
3-Ethyl 5-methyl Ester 2-[(2-Aminoethoxy)methyl]-4-(4-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



